molecular formula C12H16BrFO B13630978 1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene

1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene

Cat. No.: B13630978
M. Wt: 275.16 g/mol
InChI Key: PSZQYUOYWIXDIM-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom, a fluorine atom, and a sec-butoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzene and sec-butyl alcohol.

    Bromination: The first step involves the bromination of 2-fluorobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with sec-butyl alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the sec-butoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted derivatives like 1-(2-azido-1-(sec-butoxy)ethyl)-2-fluorobenzene.

    Oxidation: Formation of oxidized derivatives like 1-(2-bromo-1-(sec-butoxy)ethyl)-2-fluorobenzoic acid.

    Reduction: Formation of reduced derivatives like 1-(2-bromo-1-(sec-butoxy)ethyl)-2-fluorobenzyl alcohol.

Scientific Research Applications

1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of halogen atoms (bromine and fluorine) and the sec-butoxyethyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.

    1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene: Contains an additional bromine atom on the benzene ring.

    1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methoxybenzene: Features a methoxy group instead of a fluorine atom.

Uniqueness

1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The sec-butoxyethyl group also adds to its distinctiveness by providing steric hindrance and affecting its solubility and interaction with other molecules.

Properties

Molecular Formula

C12H16BrFO

Molecular Weight

275.16 g/mol

IUPAC Name

1-(2-bromo-1-butan-2-yloxyethyl)-2-fluorobenzene

InChI

InChI=1S/C12H16BrFO/c1-3-9(2)15-12(8-13)10-6-4-5-7-11(10)14/h4-7,9,12H,3,8H2,1-2H3

InChI Key

PSZQYUOYWIXDIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(CBr)C1=CC=CC=C1F

Origin of Product

United States

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